- Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source, Molecules, 2021, 26(21),

Cas no 99-94-5 (4-Methylbenzoic acid)

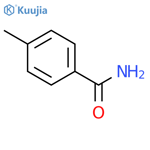

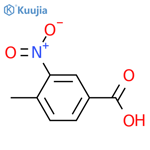

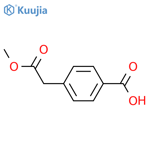

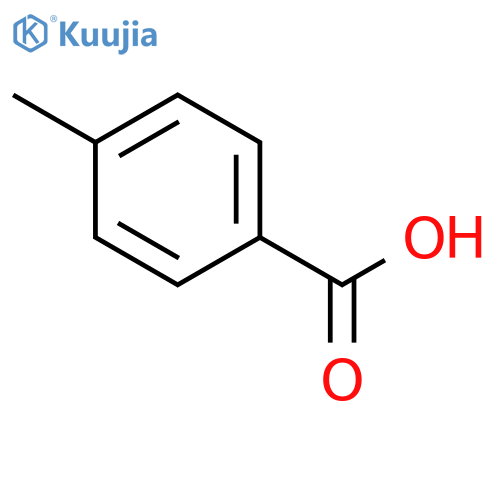

4-メチル安息香酸(4-Methylbenzoic acid)は、分子式C8H8O2で表される芳香族カルボン酸です。p-トルイル酸とも呼ばれ、白色の結晶性固体として得られます。この化合物は、有機合成において重要な中間体として利用され、医薬品や香料の製造に広く応用されています。特に、その安定性と反応性のバランスが優れており、エステル化やハロゲン化などの反応に適しています。また、比較的高い融点(180-182℃)を示すため、高温条件下での反応にも耐性があります。さらに、水には難溶ですが、有機溶媒には良好な溶解性を示すため、多様な反溶媒系での利用が可能です。

4-Methylbenzoic acid structure

商品名:4-Methylbenzoic acid

4-Methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Methylbenzoic acid

- Toluenecarboxylic acid

- p-methylbenzoic acid

- P-Toluic acid

- 2PNS-Q06-0

- 4'-methyl-2-biphenylsulphonyl chloride

- 4-methyl-benzoic acid

- 4'-Methylbiphenyl-2-sulfonyl chloride

- para-toluic acid

- p-Me-benzoic acid

- p-toluenebenzenesulfonyl chloride

- p-toluenecarboxylic acid

- p-Toluylic acid

- Crithminic acid

- 4-Toluic acid

- Benzoic acid, 4-methyl-

- p-Carboxytoluene

- Toluate

- para toluic acid

- 4-Methyl benzoic acid

- A26GBX5SSV

- LPNBBFKOUUSUDB-UHFFFAOYSA-N

- p-toluicacid

- 4MA

- Crithmic acid

- rho-toluic acid

- 4-MethylbenzoicAcid

- 4-methylbenzic acid

- BDBM197303

- Benzoic acid,4-methyl-

- AM10618

- F1679-0157

- 1219798-71-6

- MFCD00002565

- CHEBI:36635

- NS00005898

- DIETHYLETHYLCHLOROMALONATE

- Supported benzoic acid (100-200/2.5-3.0)

- p-toluic-2,3,5,6-d4 acid

- 99-94-5

- AKOS000119644

- 4-Methylbenzoic acid(Flakes or Chunks or Granular)

- W-100006

- NCGC00258643-01

- DTXSID6021618

- C01454

- SCHEMBL93638

- P-TOLUIC ACID [MI]

- NCGC00091128-02

- T0293

- AB-131/40170882

- 4-methylbenzenecarboxylic acid

- Q1607905

- AI3-15627

- HY-76547

- p-Toluic acid, 98%

- CHEMBL21708

- 2420-97-5 (cadmium salt)

- EINECS 202-803-3

- D70680

- AC-3061

- 4-Methylbenzoic acid4-Methylbenzoic acid

- EN300-18325

- A846107

- TOLUIC ACID, P-

- BS-3777

- NCGC00091128-01

- NSC2215

- p-methyl benzoic acid

- CS-D0602

- FT-0654542

- p-Toluic acid, analytical standard

- NCIOpen2_001271

- p-Tolylcarboxylic acid

- SY003713

- SAMPL4, O2

- bmse000414

- BRN 0507600

- InChI=1/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10

- Z57902424

- CAS-99-94-5

- NSC-2215

- UNII-A26GBX5SSV

- Tox21_201091

- DTXCID801618

- WLN: QVR D1

- NSC 2215

- p-Toluic acid, Vetec(TM) reagent grade, 98%

- p-Toluic acid,97%

- pMethylbenzoic acid

- p-toluenecarboxylate

- 202-803-3

- 4-Methylbenzoic acid; p-Toluylic acid; Crithminic acid; Toluenecarboxylic acid

- pCarboxytoluene

- STK498227

- FT38107

- p-methylbenzoate

- Benzoic acid, 4methyl

- 4toluic acid

- 4methylbenzoic acid

- pTolylcarboxylic acid

- pToluylic acid

-

- MDL: MFCD00002565

- インチ: 1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)

- InChIKey: LPNBBFKOUUSUDB-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])=O

- BRN: 0507600

計算された属性

- せいみつぶんしりょう: 136.05200

- どういたいしつりょう: 136.052

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 37.3

じっけんとくせい

- 色と性状: 白色または淡黄色の粉末。

- 密度みつど: 1.060(lit.)

- ゆうかいてん: 177-180 °C (lit.)

- ふってん: 274-275 °C(lit.)

- フラッシュポイント: 181℃

- 屈折率: 1.5120 (estimate)

- ようかいど: 0.3g/l

- すいようせい: <0.1 g/100 mL at 19 ºC

- あんていせい: Stable. Incompatible with strong oxidizing agents, strong bases.

- PSA: 37.30000

- LogP: 1.69320

- 酸性度係数(pKa): 4.36(at 25℃)

- マーカー: 9535

- かんど: 湿度に敏感である

- ようかいせい: メタノール、エタノール、エーテルに溶けやすいが、熱湯での溶解性が悪く、水の蒸発に伴って揮発する。

4-Methylbenzoic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H303-H315-H319-H402

- 警告文: P264-P273-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: R22

- セキュリティの説明: S22-S24/25

- RTECS番号:XU1575000

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R22

4-Methylbenzoic acid 税関データ

- 税関コード:29163900

- 税関データ:

中国税関コード:

2916399090概要:

29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

要約:

29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P20840-500g |

p-Toluic acid |

99-94-5 | 500g |

¥76.0 | 2021-09-08 | ||

| Life Chemicals | F1679-0157-0.25g |

4-methylbenzoic acid |

99-94-5 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| eNovation Chemicals LLC | D660683-5kg |

p-Toluic acid |

99-94-5 | 97% | 5kg |

$1400 | 2024-06-05 | |

| TargetMol Chemicals | Fr14438-500 mg |

p-Toluic Acid |

99-94-5 | 99.44% | 500MG |

¥ 1,315 | 2023-07-10 | |

| TargetMol Chemicals | Fr14438-100 mg |

p-Toluic Acid |

99-94-5 | 99.44% | 100MG |

¥ 462 | 2023-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047873-1kg |

p-Toluic acid |

99-94-5 | 98% | 1kg |

¥źȣLj | 2023-07-25 | |

| OTAVAchemicals | 7119561590-250MG |

4-methylbenzoic acid |

99-94-5 | 95% | 250MG |

$115 | 2023-07-04 | |

| TRC | T536125-50g |

p-Toluic Acid |

99-94-5 | 50g |

$ 98.00 | 2023-09-05 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012631-25g |

4-Methylbenzoic acid |

99-94-5 | 98% | 25g |

¥29 | 2024-07-19 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1804529351- 5g |

4-Methylbenzoic acid |

99-94-5 | 99%(HPLC) | 5g |

¥ 37.6 | 2021-05-18 |

4-Methylbenzoic acid 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Phosphorus pentoxide , Ferric nitrate ; 2 h, rt

リファレンス

- A mechanochemical domino reaction: From α-methylbenzyl alcohols to diacylfuroxans, Results in Chemistry, 2022, 4,

合成方法 3

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Ozone Catalysts: Manganese diacetate Solvents: Acetic acid ; 20 °C; 20 °C

リファレンス

Concerning chemistry, reactivity, and mechanism of transition metal catalyzed oxidation of benzylic compounds by means of ozone

,

Journal of Molecular Catalysis A: Chemical,

2005,

236(1-2),

187-193

4-Methylbenzoic acid Raw materials

4-Methylbenzoic acid Preparation Products

- 4-Methylbenzoic acid (99-94-5)

- methyl 2-(4-methylphenyl)-2-oxoacetate (34966-53-5)

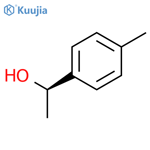

- 4-Methylbenzyl alcohol (589-18-4)

- 4-Methyl-3-nitrobenzoic acid (96-98-0)

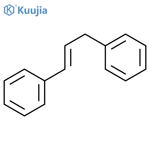

- 1,3-diphenylpropene (5209-18-7)

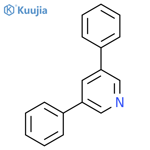

- 3,5-Diphenylpyridine (92-07-9)

- Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methylphenyl)- (21443-49-2)

- 4-(2-methoxy-2-oxo-ethyl)benzoic acid (87524-66-1)

4-Methylbenzoic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:99-94-5)p-Toluic acid

注文番号:LE1451

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:40

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:99-94-5)p-Toluic Acid, ≥ 98.0%

注文番号:LE16842

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:15

価格 ($):discuss personally

4-Methylbenzoic acid 関連文献

-

Rui Xu,Chun Cai Org. Chem. Front. 2020 7 318

-

Palanisamy Sathyadevi,Paramasivam Krishnamoorthy,Rachel R. Butorac,Alan H. Cowley,Nattamai S. P. Bhuvanesh,Nallasamy Dharmaraj Dalton Trans. 2011 40 9690

-

A. M. Booth,T. Bannan,M. R. McGillen,M. H. Barley,D. O. Topping,G. McFiggans,C. J. Percival RSC Adv. 2012 2 4430

-

4. The chemistry of fungi. Part LXXI. Synthesis of 3,5-dihydroxy-4-methylbenzoic acidDavid R. Briggs,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1976 1382

-

A. J. Allmand,A. Puttick Trans. Faraday Soc. 1927 23 641

99-94-5 (4-Methylbenzoic acid) 関連製品

- 499-49-0(5-Methylisophthalic acid)

- 554-95-0(Benzene-1,3,5-tricarboxylic acid)

- 99-96-7(4-Hydroxybenzoic acid)

- 65-85-0(Benzoic acid)

- 499-06-9(3,5-Dimethylbenzoic acid)

- 121-91-5(Isophthalic acid)

- 532-32-1(Sodium benzoate)

- 619-04-5(3,4-Dimethylbenzoic acid)

- 93-09-4(naphthalene-2-carboxylic acid)

- 99-04-7(3-methylbenzoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:99-94-5)p-Toluic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:99-94-5)4-甲基苯甲酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ